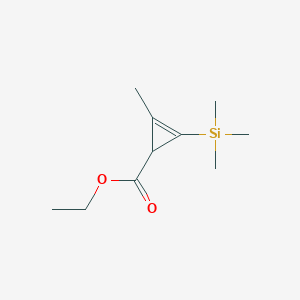
3,4,5-Trifluorocinnamic acid
Vue d'ensemble
Description
3,4,5-Trifluorocinnamic acid is a chemical compound with the molecular formula C9H5F3O2 . It is also known by its synonyms, (E)-3-(3,4,5-trifluorophenyl)acrylic acid . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CF3C6H2CH=CHCO2H . The InChI code for this compound is 1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid powder . It has a molecular weight of 202.13 . The boiling point of this compound is between 195-199°C .Applications De Recherche Scientifique
Catalyst and Reagent in Organic Chemistry
Trifluoromethanesulfonic (triflic) acid, a related compound, is an excellent catalyst in inducing cyclisation reactions in organic chemistry. It is used to create pyrrolidines from homoallylic sulfonamides, showcasing its utility in synthesizing polycyclic systems (Haskins & Knight, 2002).
Biomedical Applications
A derivative, 3,4,5-Trihydroxycinnamic acid (THC), exhibits anti-inflammatory activity in microglial cells. It suppresses pro-inflammatory mediators and plays a role in the activation of the Nrf2 pathway, indicating its potential in treating inflammation-related disorders in the central nervous system (Lee et al., 2013).
Analytical Chemistry
Trifluoroacetic acid (TFA), another related compound, is used in liquid chromatography-mass spectrometry (LC-MS) for protein analysis. Despite providing good peak shapes for proteins, its use reduces mass spectrometric sensitivity, necessitating the exploration of alternative mobile phase additives (Bobály et al., 2015).
Biochemistry and Biocatalysis
3,4,5-Trihydroxycinnamic acid and its derivatives, such as 3,4,5-THCA, are strong antioxidants with potential medicinal applications. The enzyme p-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii can catalyze the synthesis of these compounds, demonstrating their relevance in biocatalysis (Dhammaraj et al., 2015).
Environmental Chemistry
Compounds such as 3,4,5-trimethoxycinnamic acid can be metabolized by certain bacteria, indicating a role in environmental processes. The metabolism of these compounds can lead to the production of simpler molecules like methanol, highlighting their significance in ecological chemistry (Donnelly & Dagley, 1981).
Pharmaceutical Chemistry
3,4,5-Trihydroxycinnamic acid derivatives have been studied for their antioxidant and medicinal properties. They show potential as therapeutic agents due to their strong antioxidative effects and have been evaluated for various health benefits (Gryko et al., 2021).
Photochemical Applications
The compound 3,4-dimethoxycinnamic acid, structurally related to 3,4,5-trifluorocinnamic acid, has been analyzed for its photomechanical behavior. Different polymorphs of this compound exhibit unique photochemical properties, relevant in the study of solid-state photochemistry (Mishra et al., 2015).
Safety and Hazards
3,4,5-Trifluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water . If inhaled, the victim should be moved to fresh air . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .
Propriétés
IUPAC Name |
(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152152-19-7 | |
| Record name | 3,4,5-Trifluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)


![Pyridine, 3-chloro-5-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3382414.png)
![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)




![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)



